molecular formula C10H23BrN2O2 B13720946 Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide

Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide

Cat. No.: B13720946
M. Wt: 283.21 g/mol
InChI Key: RHUOZGJXIMWASJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide involves several steps. The primary synthetic route includes the reaction of tert-butoxycarbonyl (Boc)-protected amines with trimethylamine and subsequent bromination . The reaction conditions typically involve the use of solvents like methanol and maintaining the reaction mixture at low temperatures to ensure the stability of the product . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to achieve high purity levels.

Chemical Reactions Analysis

Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide involves its interaction with biological molecules. It can modify proteins and other biomolecules through covalent bonding, affecting their structure and function. The molecular targets include amino acids in proteins, leading to changes in protein activity and interactions . The pathways involved are primarily related to protein modification and signaling.

Comparison with Similar Compounds

Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide is unique due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its balanced reactivity and stability, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C10H23BrN2O2

Molecular Weight

283.21 g/mol

IUPAC Name

trimethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azanium;bromide

InChI

InChI=1S/C10H22N2O2.BrH/c1-10(2,3)14-9(13)11-7-8-12(4,5)6;/h7-8H2,1-6H3;1H

InChI Key

RHUOZGJXIMWASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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